molecular formula C2Cl2O2 B12054231 (~13~C_2_)Ethanedioyl dichloride CAS No. 92314-65-3

(~13~C_2_)Ethanedioyl dichloride

Cat. No.: B12054231
CAS No.: 92314-65-3
M. Wt: 128.91 g/mol
InChI Key: CTSLXHKWHWQRSH-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(~13~C₂)Ethanedioyl dichloride, commonly known as carbon-13 labeled oxalyl chloride, is a stable isotope-labeled derivative of oxalyl chloride (C₂Cl₂O₂). Its molecular structure consists of two carbonyl chloride groups attached to a two-carbon backbone, with both carbons replaced by the stable isotope carbon-13 .

Properties

CAS No.

92314-65-3

Molecular Formula

C2Cl2O2

Molecular Weight

128.91 g/mol

IUPAC Name

oxalyl dichloride

InChI

InChI=1S/C2Cl2O2/c3-1(5)2(4)6/i1+1,2+1

InChI Key

CTSLXHKWHWQRSH-ZDOIIHCHSA-N

Isomeric SMILES

[13C](=O)([13C](=O)Cl)Cl

Canonical SMILES

C(=O)(C(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (~13~C_2_)Ethanedioyl dichloride can be synthesized by reacting oxalic acid with phosphorus pentachloride. The reaction proceeds as follows:

C2H2O4+PCl5ClCOCOCl+POCl3+HCl\text{C}_2\text{H}_2\text{O}_4 + \text{PCl}_5 \rightarrow \text{ClCOCOCl} + \text{POCl}_3 + \text{HCl} C2​H2​O4​+PCl5​→ClCOCOCl+POCl3​+HCl

Another method involves the reaction of diethyl oxalate with phosphorus pentachloride .

Industrial Production Methods: Commercially, (~13~C_2_)Ethanedioyl dichloride is produced from ethylene carbonate. The process involves photochlorination to produce perchloroethylene carbonate, which is then degraded to oxalyl chloride and phosgene:

C2H4O2CO+4Cl2C2Cl4O2CO+4HCl\text{C}_2\text{H}_4\text{O}_2\text{CO} + 4 \text{Cl}_2 \rightarrow \text{C}_2\text{Cl}_4\text{O}_2\text{CO} + 4 \text{HCl} C2​H4​O2​CO+4Cl2​→C2​Cl4​O2​CO+4HCl

C2Cl4O2COC2O2Cl2+COCl2\text{C}_2\text{Cl}_4\text{O}_2\text{CO} \rightarrow \text{C}_2\text{O}_2\text{Cl}_2 + \text{COCl}_2 C2​Cl4​O2​CO→C2​O2​Cl2​+COCl2​

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula : C₂Cl₂O₂ (unlabeled)
  • Molecular Weight : 126.93 g/mol (unlabeled)
  • Boiling Point : 63.5°C
  • Reactivity: Reacts violently with water, releasing hydrogen chloride (HCl) and carbon monoxide (CO) .
  • Applications : Primarily used as an acylating agent in organic synthesis to convert carboxylic acids to acid chlorides or activate hydroxyl groups for coupling reactions .
  • Toxicity : Highly corrosive and emits toxic fumes upon hydrolysis .

Comparison with Similar Compounds

1,2-Dichloroethane (Ethylene Dichloride, EDC)

Chemical Formula : C₂H₄Cl₂
CAS Number : 107-06-2

Contrast with (~13~C₂)Ethanedioyl Dichloride :

  • EDC lacks carbonyl groups, making it less reactive toward nucleophiles. Its applications are industrial (e.g., cooling fluids, PVC synthesis) rather than synthetic organic chemistry .

1,1-Dichloroethane (Ethylidene Dichloride)

Chemical Formula : C₂H₄Cl₂
CAS Number : 75-34-3

Contrast with (~13~C₂)Ethanedioyl Dichloride :

  • The geminal chlorine arrangement in 1,1-dichloroethane reduces its electrophilicity, limiting its use in acylations .

Malonyl Chloride

Chemical Formula : C₃H₂Cl₂O₂
CAS Number : 1663-67-8

Contrast with (~13~C₂)Ethanedioyl Dichloride :

  • The extended carbon chain in malonyl chloride alters its solubility and reactivity, making it suitable for synthesizing polyesters rather than small-molecule acylations .

Isotopic Variants (e.g., ¹⁴C-Labeled EDC)

Ethylene dichloride derivatives labeled with isotopes like ¹⁴C or ³⁶Cl (similar to ¹³C₂-labeled oxalyl chloride) are used in environmental tracing and metabolic studies . These variants retain the core chemistry of their parent compounds but enable precise tracking in biological or industrial systems .

Data Table: Comparative Analysis

Property (~13~C₂)Ethanedioyl Dichloride 1,2-Dichloroethane (EDC) 1,1-Dichloroethane Malonyl Chloride
CAS Number 79-37-8 (unlabeled) 107-06-2 75-34-3 1663-67-8
Molecular Formula C₂Cl₂O₂ C₂H₄Cl₂ C₂H₄Cl₂ C₃H₂Cl₂O₂
Molecular Weight 126.93 g/mol 98.96 g/mol 98.97 g/mol 156.96 (calculated)
Boiling Point 63.5°C Not explicitly stated ~57°C (estimated) Data not available
Solubility Soluble in organic solvents Slightly soluble in water Miscible with organics Reacts with water
Reactivity Violent hydrolysis Slow hydrolysis Hydrolyzes under heat Forms malonic acid
Applications Acylations, peptide synthesis PVC precursor, solvent Solvent, intermediate Polymer synthesis
Toxicity Corrosive, toxic fumes Carcinogen Narcotic Corrosive

Research Findings

  • Synthetic Utility : Oxalyl chloride is pivotal in converting carboxylic acids to acid chlorides, as demonstrated in the synthesis of methyl esters (). In contrast, EDC serves as a solvent in Suzuki coupling reactions ().
  • Industrial Use : EDC’s thermodynamic properties make it prone to pipeline solidification, necessitating radiolabeled analogs like C₄H₉-⁸²Br for leak detection (). Similarly, ¹³C₂-labeled oxalyl chloride aids in mechanistic studies .
  • Toxicity Profiles: EDC’s carcinogenicity () contrasts with oxalyl chloride’s acute corrosiveness (), dictating distinct safety protocols in handling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.